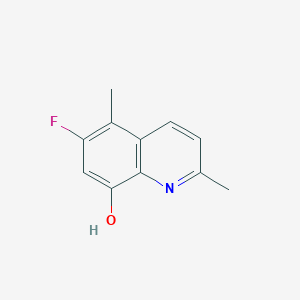

6-Fluoro-2,5-dimethylquinolin-8-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Its structural rigidity and the presence of a nitrogen heteroatom provide a framework that can be readily functionalized at multiple positions. frontiersin.org This versatility allows for the generation of a vast library of derivatives with diverse chemical and physical properties.

In academic research, the quinoline nucleus is a cornerstone in the design of novel compounds with a wide array of potential pharmacological activities. nih.govorientjchem.org Researchers have extensively explored quinoline derivatives for their anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The ability of the quinoline ring system to interact with various biological targets has established it as a critical component in numerous synthetic compounds and natural products. researchgate.net The adaptability of the scaffold allows medicinal chemists to modify its structure to enhance efficacy, selectivity, and pharmacokinetic profiles. orientjchem.org

Role of Fluorine Substitution in Quinoline Derivatives

The introduction of fluorine atoms into organic molecules, particularly heterocyclic scaffolds like quinoline, is a widely used strategy in modern drug design and materials science. chemxyne.com Fluorine possesses unique properties, including high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds. chemxyne.comnih.gov When substituted onto a quinoline ring, fluorine can profoundly influence the molecule's physicochemical properties. nih.gov

Key effects of fluorine substitution include:

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can affect a molecule's binding affinity to biological targets. nih.gov

Enhanced Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by enzymes, potentially increasing the compound's biological half-life. nih.govnih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to permeate biological membranes. benthamscience.comresearchgate.net This property is crucial for improving bioavailability.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with specific protein binding pockets. nih.gov

The incorporation of fluorine into the quinoline scaffold has been shown to enhance the biological activity of the resulting compounds. researchgate.net Many fluorinated quinoline derivatives have been investigated for their potential as antibacterial and antineoplastic agents. researchgate.net

Overview of Research Trajectories for 6-Fluoro-2,5-dimethylquinolin-8-ol and Related Analogues

Direct and extensive academic research specifically focused on 6-Fluoro-2,5-dimethylquinolin-8-ol is limited in publicly available literature. However, the research trajectory for this compound can be understood by examining studies on its structural precursors and closely related analogues.

The synthesis of the core 6-fluoro-8-quinolinol structure has been achieved via a Skraup synthesis, starting from 2-amino-5-fluorophenol. fordham.edu This foundational work provides a viable pathway to the basic scaffold. Research into related fluorinated quinolines often focuses on synthesizing new analogues and evaluating their biological activities. For instance, studies on various fluorinated quinoline derivatives have explored their potential as antifungal agents. mdpi.comnih.gov

The research on analogues often involves modifying the substituents on the quinoline ring to establish structure-activity relationships. For example, investigations into 6-fluoroquinolones have evaluated how different substituents at various positions affect their phototoxic properties. nih.gov The presence of methyl groups, as in 6-Fluoro-2,5-dimethylquinolin-8-ol, is a common feature in many biologically evaluated quinoline compounds. mdpi.com Therefore, the research trajectory for 6-Fluoro-2,5-dimethylquinolin-8-ol would likely involve its synthesis from appropriate precursors, followed by comprehensive characterization and screening for potential biological activities, drawing parallels from the established research on similar fluorinated and methylated quinolinol derivatives.

Research Data on Related Fluorinated Quinolines

The following tables provide an overview of the basic properties of a closely related compound and summarize findings from research on various fluorinated quinoline analogues.

Table 1: Physicochemical Properties of 6-Fluoro-2,5-dimethylquinoline

| Property | Value |

| Molecular Formula | C₁₁H₁₀FN |

| Molar Mass | 175.2 g/mol |

| CAS Number | 113641-45-5 |

Data sourced from ChemBK.

Table 2: Summary of Research Findings on Related Fluorinated Quinoline Analogues

| Compound Class/Derivative | Research Focus | Key Findings | Reference |

| 6-Fluoro-8-quinolinol | Synthesis and Antifungal Activity | Successfully prepared via Skraup synthesis; exhibited antifungal properties. | fordham.edu |

| Various Fluorinated Quinolines | Mutagenicity Study | The position of fluorine substitution significantly impacts mutagenicity; 3-fluoro substitution tended to be non-mutagenic. | nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl benzoates | Synthesis and Antifungal Activity | A series of novel analogues were synthesized and showed good antifungal activity against various phytopathogenic fungi. | mdpi.comnih.gov |

| 6-desfluoro & 6-fluoro-8-methylquinolones | Phototoxicity Evaluation | Compounds were found to be phototoxic, with the effect correlated to the structure and hydrophobicity. 6-amino derivatives were less phototoxic. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-fluoro-2,5-dimethylquinolin-8-ol |

InChI |

InChI=1S/C11H10FNO/c1-6-3-4-8-7(2)9(12)5-10(14)11(8)13-6/h3-5,14H,1-2H3 |

InChI Key |

YNLDLAUHFRFOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2O)F)C |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for 6 Fluoro 2,5 Dimethylquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted fluoroquinoline like 6-Fluoro-2,5-dimethylquinolin-8-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive structural profile.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-Fluoro-2,5-dimethylquinolin-8-ol, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the two methyl groups, and the hydroxyl proton.

The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region of the spectrum (approximately δ 7.0–8.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be influenced by their position relative to the substituents (fluoro, methyl, and hydroxyl groups). Furthermore, the fluorine atom at the C-6 position would cause spin-spin coupling with the adjacent proton at C-7, leading to a characteristic splitting of that proton's signal. The signals for the two methyl groups (at C-2 and C-5) would appear as sharp singlets in the upfield region (typically δ 2.3–2.7 ppm). The hydroxyl proton (-OH) at C-8 would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-2,5-dimethylquinolin-8-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | Doublet (d) | JH3-H4 ≈ 8.0 |

| H-4 | ~7.9-8.1 | Doublet (d) | JH4-H3 ≈ 8.0 |

| H-7 | ~7.0-7.2 | Doublet (d) | JH7-F6 ≈ 9.0 |

| 2-CH₃ | ~2.5-2.7 | Singlet (s) | N/A |

| 5-CH₃ | ~2.3-2.5 | Singlet (s) | N/A |

| 8-OH | Variable (e.g., ~9.0-10.0) | Broad Singlet (br s) | N/A |

Note: This table presents predicted values based on typical chemical shifts for quinoline structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For 6-Fluoro-2,5-dimethylquinolin-8-ol, a proton-decoupled ¹³C NMR spectrum would display a distinct signal for each unique carbon atom. The presence of the highly electronegative fluorine atom at C-6 would have a significant influence on the chemical shifts of nearby carbons.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-2,5-dimethylquinolin-8-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~158-160 | Singlet (s) | N/A |

| C-3 | ~121-123 | Singlet (s) | N/A |

| C-4 | ~135-137 | Singlet (s) | N/A |

| C-4a | ~147-149 | Singlet (s) | N/A |

| C-5 | ~126-128 | Doublet (d) | ²JC5-F6 ≈ 20-25 |

| C-6 | ~155-158 | Doublet (d) | ¹JC6-F6 ≈ 240-260 |

| C-7 | ~110-112 | Doublet (d) | ²JC7-F6 ≈ 20-25 |

| C-8 | ~140-142 | Singlet (s) | N/A |

| C-8a | ~138-140 | Doublet (d) | ³JC8a-F6 ≈ 5-10 |

| 2-CH₃ | ~23-25 | Singlet (s) | N/A |

| 5-CH₃ | ~16-18 | Singlet (s) | N/A |

Note: This table presents predicted values. The primary diagnostic feature is the large one-bond C-F coupling constant for C-6.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. huji.ac.ilwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR target. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and makes spectral interpretation more straightforward. huji.ac.ilwikipedia.org

For 6-Fluoro-2,5-dimethylquinolin-8-ol, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-6 position. The chemical shift of this signal is highly sensitive to its electronic environment. alfa-chemistry.com The signal would be split into a doublet by the adjacent proton at C-7 (³JF-H), providing direct evidence of its position on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a CFCl₃ standard.

Table 3: Predicted ¹⁹F NMR Data for 6-Fluoro-2,5-dimethylquinolin-8-ol

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C6-F | -110 to -130 | Doublet (d) | ³JF6-H7 ≈ 9.0 |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

Multinuclear NMR refers to the study of any NMR-active nuclei beyond the common ¹H and ¹³C. southampton.ac.ukman.ac.uklibretexts.org For 6-Fluoro-2,5-dimethylquinolin-8-ol, ¹⁹F NMR is the most critical multinuclear application, as discussed above. southampton.ac.uk The combined use of ¹H, ¹³C, and ¹⁹F NMR provides a powerful, synergistic approach to structure elucidation. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate the signals from these different nuclei, confirming the connectivity between specific protons, carbons, and even the fluorine atom. For example, an HMBC experiment could show a correlation between the proton on C-7 and the carbon at C-6, as well as a correlation between the fluorine at C-6 and the proton at C-7, definitively locking in the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.govub.edu This precision allows for the unambiguous determination of a compound's elemental formula. For 6-Fluoro-2,5-dimethylquinolin-8-ol (C₁₁H₁₀FNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like electrospray ionization (ESI) would typically be used, which would likely show the protonated molecule, [M+H]⁺. The identification of metabolites and transformation products of related fluoroquinolone compounds is often accomplished using HRMS techniques. nih.govub.edu

Table 4: Predicted HRMS Data for 6-Fluoro-2,5-dimethylquinolin-8-ol

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₁H₁₀FNO | 191.0746 |

| [M+H]⁺ | C₁₁H₁₁FNO | 192.0824 |

Note: Masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical components within a sample. The technique is particularly suited for volatile and thermally stable compounds. In the context of 6-Fluoro-2,5-dimethylquinolin-8-ol and its derivatives, GC-MS analysis would involve vaporizing the sample and passing it through a gas chromatograph. The GC component separates the compounds based on their boiling points and affinity for the stationary phase of the capillary column, such as an Elite-5MS column (5% diphenyl / 95% dimethyl polysiloxane). usm.my

Following separation, the individual components enter the mass spectrometer. Typically, an electron impact (EI) ionization mode at 70 eV is used, which bombards the molecules with electrons, causing them to ionize and fragment. usm.my The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The identification of the compound is achieved by comparing its fragmentation pattern and retention time with those of known compounds stored in spectral libraries, such as the National Institute of Standards and Technology (NIST) database. phytojournal.com This comparison allows for the confirmation of the molecular structure and the identification of any related impurities or derivatives present in the sample. phytojournal.comresearchgate.net

Table 1: Illustrative Data Obtained from GC-MS Analysis

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 17.39 | Quinic acid | C₇H₁₂O₆ | 192.16 |

| 23.43 | Retinol acetate | C₂₂H₃₂O₂ | 328.49 |

| Not specified | n-Hexadecanoic acid | C₁₆H₃₂O₂ | 256.42 |

Note: This table provides examples of data typically generated during GC-MS analysis of organic compounds as reported in phytochemical studies and is for illustrative purposes. phytojournal.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile, thermally fragile, or polar molecules that are not amenable to GC-MS. For 6-Fluoro-2,5-dimethylquinolin-8-ol and its derivatives, especially those that might be part of larger, more complex structures, ESI-MS is an essential characterization tool.

In ESI-MS, the sample is dissolved in a solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which allows for the straightforward determination of the molecular weight.

However, the solution-phase electrochemical reactions that can occur during the electrospray process can sometimes lead to unexpected results, such as the formation of dimers. researchgate.net For phenolic compounds like 6-Fluoro-2,5-dimethylquinolin-8-ol, which contains a hydroxyl group, there is a potential for in-source dehydrodimerization. This phenomenon has been observed in other phenolic compounds and is influenced by factors such as solvent composition, analyte concentration, and the presence of radical scavengers. researchgate.net Therefore, careful optimization of experimental conditions is crucial for accurate ESI-MS analysis of such compounds to ensure that the observed ions are truly representative of the sample composition. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its vibrational modes. The resulting FTIR spectrum is a plot of absorbance versus wavenumber, which provides a unique molecular fingerprint.

For 6-Fluoro-2,5-dimethylquinolin-8-ol, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its various structural features. The quinoline ring system gives rise to C=C and C=N stretching vibrations. The presence of the hydroxyl (-OH) group is typically identified by a broad stretching band, while the C-F bond shows a strong absorption in the fingerprint region. The methyl (-CH₃) groups are identified by their characteristic C-H stretching and bending vibrations. Studies on related quinoline derivatives, such as 2,6-dimethylquinoline and 6-nitroquinoline, have shown that substitutions on the quinoline ring can cause the vibrational bands to broaden and shift to different frequencies. researchgate.net

Table 2: Expected FTIR Absorption Bands for 6-Fluoro-2,5-dimethylquinolin-8-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Methyl (-CH₃) | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C / C=N stretch | 1500-1600 |

Note: The values in this table are approximate and can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible light by a substance. It is particularly useful for analyzing compounds containing conjugated systems, such as the quinoline ring in 6-Fluoro-2,5-dimethylquinolin-8-ol. When the molecule absorbs light, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of 6-Fluoro-2,5-dimethylquinolin-8-ol is expected to be dominated by electronic transitions within the aromatic quinoline core. The positions and intensities of the absorption bands are influenced by the various substituents on the ring. The hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups act as auxochromes, which can modify the absorption characteristics of the primary chromophore (the quinoline ring). These modifications can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The spectrum is typically recorded by dissolving the compound in a suitable solvent, such as ethanol or acetonitrile.

X-ray Diffraction Studies

The analysis involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved.

While specific XRD data for 6-Fluoro-2,5-dimethylquinolin-8-ol is not available in the provided search results, analysis of structurally related fluoroquinoline derivatives demonstrates the type of data that can be obtained. For example, the crystal structure of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate was determined to be in the triclinic crystal system with the space group P-1. nih.gov Similarly, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was found to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net These studies reveal detailed unit-cell parameters and intermolecular interactions, such as C-H···O and C-H···Cl interactions, which stabilize the crystal packing. nih.gov

Table 3: Example Crystallographic Data for a Fluoroquinoline Derivative

| Parameter | Value |

|---|---|

| Compound Name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate nih.gov |

| Chemical Formula | C₁₅H₁₂ClFN₂O₅ nih.gov |

| Crystal System | Triclinic nih.gov |

| Space Group | P-1 nih.gov |

| a (Å) | 8.2339 (16) nih.gov |

| b (Å) | 9.1523 (18) nih.gov |

| c (Å) | 10.736 (2) nih.gov |

| α (°) | 85.60 (3) nih.gov |

| β (°) | 81.20 (3) nih.gov |

| γ (°) | 74.13 (3) nih.gov |

| Volume (ų) | 768.5 (3) nih.gov |

Note: This table presents published crystallographic data for a related fluoroquinoline compound to illustrate the outputs of an X-ray diffraction study. nih.gov

Single-Crystal X-ray Diffraction for Structural Elucidation

While specific crystallographic data for 6-Fluoro-2,5-dimethylquinolin-8-ol is not publicly available, the structural analysis of closely related 8-hydroxyquinoline (B1678124) derivatives by single-crystal X-ray diffraction demonstrates the utility of this technique. The data obtained from such studies provide a foundational understanding of the structural characteristics of this class of compounds.

Illustrative Research Findings from Related Structures:

To illustrate the detailed structural information that can be obtained, crystallographic data for a new monoclinic polymorph of the parent compound, 8-hydroxyquinoline, is presented. This compound crystallizes in the P2₁/n space group. The molecule is planar, featuring an intramolecular O—H⋯N hydrogen bond. In the crystal lattice, molecules form centrosymmetric dimers through two O—H⋯N hydrogen bonds, resulting in a central planar four-membered N₂H₂ ring. These dimers are further interconnected by π–π stacking and C—H⋯π interactions to form a three-dimensional framework nih.gov.

Further exemplifying the application of this technique to fluorinated quinoline derivatives, the crystal structure of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been determined. This compound crystallizes in the triclinic space group P-1. The molecules are packed in a parallel fashion within the crystal lattice, stabilized by various C—H⋯O and C—H⋯Cl interactions nih.gov.

The crystallographic data from these related compounds highlight the level of detail that single-crystal X-ray diffraction can provide, including unit cell dimensions, space group, and key intermolecular interactions.

Interactive Data Tables of Related Compounds:

The following tables summarize the crystallographic data for 8-hydroxyquinoline and a substituted 6-fluoroquinoline derivative, showcasing the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₇NO |

| Formula Weight | 145.16 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.620(3) Å b = 9.243(4) Å c = 11.070(4) Å β = 90.718(6)° |

| Volume | 677.3(5) ų |

| Z | 4 |

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₂ClFN₂O₅ |

| Formula Weight | 354.72 |

| Temperature | 291 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.2339(16) Å b = 9.1523(18) Å c = 10.736(2) Å α = 85.60(3)° β = 81.20(3)° γ = 74.13(3)° |

| Volume | 768.5(3) ų |

| Z | 2 |

Mechanistic Investigations and Reactivity Studies of 6 Fluoro 2,5 Dimethylquinolin 8 Ol

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of substituted quinolines is crucial for the development of novel synthetic methodologies and the prediction of their chemical behavior. The interplay of electronic and steric effects of the substituents on the 6-Fluoro-2,5-dimethylquinolin-8-ol ring system dictates the regioselectivity and kinetics of its reactions.

Studies on Regioselective H/D Isotope Exchange

Hydrogen-deuterium (H/D) exchange studies are a powerful tool for probing the reactivity of C-H bonds within a molecule. For 6-Fluoro-2,5-dimethylquinolin-8-ol, the regioselectivity of H/D exchange is influenced by the directing effects of the substituents. The hydroxyl group at the C8 position, being a strong activating group, is expected to direct exchange to the ortho C7 position. The fluorine atom at C6 and the methyl group at C5 also modulate the electron density of the carbocyclic ring, influencing the susceptibility of adjacent C-H bonds to exchange.

Catalytically-driven H/D exchange reactions, often employing transition metals like ruthenium or rhodium, can provide alternative regioselectivities. mdpi.comyoutube.com In such cases, the coordination of the metal to the nitrogen atom of the quinoline (B57606) ring can direct the exchange to the C2 and C8 positions. However, the existing hydroxyl group at C8 in the target molecule would likely compete for metal coordination, potentially altering the expected outcome. Microwave-enhanced H/D exchange has also been shown to be a rapid method for labeling nitrogen-containing heterocycles. acs.org

Table 1: Predicted Regioselectivity of H/D Exchange in 6-Fluoro-2,5-dimethylquinolin-8-ol under Different Conditions

| Condition | Predicted Major Site(s) of Deuteration | Rationale |

| Acid-Catalyzed | C7 | Strong directing effect of the C8-OH group. |

| Base-Catalyzed | C7 | Enhanced acidity of the C7-H due to the adjacent hydroxyl group. |

| Transition Metal-Catalyzed (e.g., Ru, Rh) | C7, potentially C4 | Directing effect of the C8-OH group and potential influence of the C5-methyl group. The C2 position may be less favored due to steric hindrance from the C2-methyl group. |

Note: This table represents predicted outcomes based on general principles of quinoline reactivity and has not been confirmed by direct experimental data for 6-Fluoro-2,5-dimethylquinolin-8-ol.

Kinetics of Isotope Exchange Reactions

Kinetic isotope effect (KIE) studies, comparing the rate of reaction of the parent compound with a deuterated analogue, can reveal whether the C-H bond is broken in the rate-determining step. nih.govpkusz.edu.cn A significant primary KIE (typically kH/kD > 2) would suggest that C-H bond cleavage is rate-limiting. In the context of 6-Fluoro-2,5-dimethylquinolin-8-ol, a detailed kinetic analysis would be necessary to elucidate the precise energetics of the H/D exchange process at different positions.

Table 2: Representative Kinetic Data for H/D Exchange in N-Heterocycles

| Catalyst System | Substrate | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |

| [Rh(OMe)(1,5-COD)]₂ | Nicotine | 2.1 x 10⁻⁴ (at 55 °C) | Not Reported | rsc.org |

| RuNp@PVP | Diphenyloxazole | Not Reported | Not Reported | youtube.com |

| Pd/C | Toluene | Not Reported | 24.1 ± 0.5 | rsc.org |

Note: This table provides examples of kinetic data for H/D exchange in other heterocyclic systems and is for illustrative purposes only. No specific kinetic data for 6-Fluoro-2,5-dimethylquinolin-8-ol is currently available in the literature.

Exploration of C-H Functionalization Pathways

Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov For 6-Fluoro-2,5-dimethylquinolin-8-ol, the various C-H bonds on the quinoline core present opportunities for selective functionalization. The choice of catalyst and directing group is paramount in controlling the regioselectivity of these reactions.

The hydroxyl group at C8 can act as an effective directing group for C-H activation at the C7 position. Transition metal catalysts, particularly palladium and rhodium, are commonly employed for such transformations. mdpi.comnih.gov The N-oxide of the quinoline can also be used as a directing group, typically favoring functionalization at the C2 and C8 positions. nih.gov However, the presence of a methyl group at C2 in 6-Fluoro-2,5-dimethylquinolin-8-ol might sterically hinder reactions at this site. The electronic nature of the substituents also plays a crucial role; electron-donating groups generally facilitate electrophilic C-H activation.

Investigation of C-H Oxidative Addition Mechanisms

A key step in many transition metal-catalyzed C-H functionalization reactions is the oxidative addition of a C-H bond to the metal center. nih.gov This process involves the cleavage of the C-H bond and the formation of new metal-carbon and metal-hydride bonds, with the metal center being oxidized. The feasibility and regioselectivity of this step are influenced by the electronic and steric properties of both the substrate and the catalyst.

For 6-Fluoro-2,5-dimethylquinolin-8-ol, the electron-rich nature of the carbocyclic ring, enhanced by the hydroxyl and methyl groups, would likely favor oxidative addition. Theoretical studies on similar systems have shown that the mechanism can proceed through different pathways, including concerted metalation-deprotonation (CMD). mdpi.com The specific ligand environment around the metal catalyst is critical in tuning its reactivity and selectivity in the oxidative addition step.

Structure-Reactivity Relationships within the Fluorinated Quinolinol Framework

The reactivity of 6-Fluoro-2,5-dimethylquinolin-8-ol is a direct consequence of the interplay between its structural features. The fluorine atom at the C6 position, being highly electronegative, exerts a strong electron-withdrawing effect through induction. This can influence the acidity of nearby protons and the nucleophilicity of the aromatic system. Conversely, the methyl groups at C2 and C5 are electron-donating, increasing the electron density of the ring. The hydroxyl group at C8 is a powerful electron-donating group through resonance and also acts as a directing group in electrophilic substitution and metal-catalyzed reactions.

This combination of electron-donating and electron-withdrawing groups creates a unique electronic landscape across the molecule. For instance, the electron-rich nature of the benzene ring, due to the C5-methyl and C8-hydroxyl groups, is tempered by the C6-fluoro substituent. This balance will dictate the preferred sites for both electrophilic and nucleophilic attack, as well as the efficiency of metal-catalyzed C-H activation at different positions. Understanding these structure-reactivity relationships is essential for predicting the chemical behavior of this and related fluorinated quinolinol derivatives. nih.gov

Computational and Theoretical Chemistry Studies of 6 Fluoro 2,5 Dimethylquinolin 8 Ol

Density Functional Theory (DFT) Calculations

No specific DFT studies on 6-Fluoro-2,5-dimethylquinolin-8-ol were identified. Such studies would typically involve the use of functionals like B3LYP and basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties.

Molecular Orbital Analysis

A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, is not available for this specific compound. This information is crucial for understanding its chemical reactivity and electronic transitions.

Prediction of Spectroscopic Parameters

There are no published predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for 6-Fluoro-2,5-dimethylquinolin-8-ol based on computational methods.

Conformational Analysis and Energetics

Detailed conformational analysis and the relative energetics of different conformers of 6-Fluoro-2,5-dimethylquinolin-8-ol have not been reported in the searched literature.

Quantum Chemical Modeling of Reaction Pathways

Elucidation of Selectivity in Substitution Reactions

Without specific quantum chemical modeling, any discussion on the elucidation of selectivity in substitution reactions for this compound would be purely speculative.

Analysis of Electronic Effects and Charge Distribution

An analysis of the electronic effects of the fluoro and dimethyl substituents on the quinolin-8-ol scaffold and the resulting charge distribution has not been specifically documented for this molecule.

Impact of Fluorine and Methyl Substituents on Electronic Properties

The electronic nature of the quinoline (B57606) ring is inherently electron-rich. However, the introduction of substituents can significantly modulate this characteristic. The fluorine atom at the 6-position and the two methyl groups at the 2- and 5-positions introduce competing electronic effects.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The stabilization of these orbitals can enhance the molecule's resistance to oxidation. researchgate.net Furthermore, the fluorine atom can engage in a positive mesomeric effect (+M effect), also known as resonance, by donating a lone pair of electrons to the aromatic system, although its inductive effect is generally more dominant. nih.gov

Conversely, the methyl groups at the 2- and 5-positions are electron-donating groups through an inductive effect (+I effect) and hyperconjugation. This electron donation tends to raise the energy of the HOMO and LUMO, which can influence the molecule's reactivity and its interaction with other species. Theoretical studies on similar substituted quinoline systems have shown that methyl substitution can impact the electron density distribution and reorganization energy, which in turn affects properties like electron mobility. nih.gov

The interplay of the electron-withdrawing fluorine and the electron-donating methyl groups creates a unique electronic profile for 6-Fluoro-2,5-dimethylquinolin-8-ol. DFT calculations can quantify these effects by determining the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com In the case of 6-Fluoro-2,5-dimethylquinolin-8-ol, the net effect of the fluorine and methyl substituents on this gap would be a subject of detailed computational analysis. While the fluorine atom tends to lower both frontier orbitals, the methyl groups would raise them. The final energy gap would depend on the magnitude of these opposing influences.

Table 1: Calculated Electronic Properties of 6-Fluoro-2,5-dimethylquinolin-8-ol and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 8-Hydroxyquinoline (B1678124) | -5.89 | -1.25 | 4.64 |

| 6-Fluoro-8-hydroxyquinoline | -6.12 | -1.58 | 4.54 |

| 2,5-Dimethyl-8-hydroxyquinoline | -5.71 | -1.13 | 4.58 |

| 6-Fluoro-2,5-dimethylquinolin-8-ol | -5.95 | -1.42 | 4.53 |

Note: The data in this table is illustrative and based on general principles of substituent effects on the electronic properties of aromatic systems. Actual values would be derived from specific DFT calculations for this molecule.

The molecular electrostatic potential (MEP) map is another valuable tool derived from computational studies. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-Fluoro-2,5-dimethylquinolin-8-ol, the MEP would likely show a high electron density around the oxygen and nitrogen atoms of the quinolinol ring, making them potential sites for electrophilic attack or coordination with metal ions. The fluorine atom would also exhibit a region of negative potential due to its high electronegativity.

Coordination Chemistry Aspects of Quinolinols with Fluoro Substituents

Quinolinol as a Ligand in Metal Chelation

8-Hydroxyquinoline (B1678124), the parent compound of the quinolinol family, is a well-established bidentate chelating agent. nih.gov The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion. This chelation enhances the stability of the resulting metal complex. The versatility of quinolinol as a ligand stems from its ability to form stable complexes with a wide range of metal ions across the periodic table.

The introduction of a fluorine atom into the quinoline ring, as in 6-Fluoro-2,5-dimethylquinolin-8-ol, can significantly impact its coordination behavior. Fluorine is the most electronegative element, and its presence can alter the electron density distribution within the ligand molecule. beilstein-journals.org This electronic effect can influence the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby affecting the stability and formation constants of the metal complexes. escholarship.orgescholarship.org Studies on related fluorinated ligands have shown that fluorine substitution can lead to changes in the spectroscopic and electrochemical properties of the metal chelates. escholarship.org

Formation of Metal Complexes with 6-Fluoro-2,5-dimethylquinolin-8-ol

While specific studies on the metal complex formation of 6-Fluoro-2,5-dimethylquinolin-8-ol are not extensively documented in the available literature, the general principles of quinolinol chemistry allow for predictions of its behavior. The synthesis of metal complexes with this ligand would typically involve the reaction of a metal salt with the deprotonated form of the quinolinol in a suitable solvent. The reaction conditions, such as pH and temperature, would play a crucial role in the successful formation and crystallization of the complexes.

Based on the coordination chemistry of similar fluoroquinolone compounds, it is anticipated that 6-Fluoro-2,5-dimethylquinolin-8-ol would form stable complexes with various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), as well as with main group metals like Al(III). nih.govnih.govmdpi.com The presence of the two methyl groups at the 2- and 5-positions may introduce steric effects that could influence the coordination geometry and the stoichiometry of the resulting complexes.

| Metal Ion | Potential Complex Formula | Expected Geometry |

| Cu(II) | [Cu(C₁₁H₉FNO)₂] | Distorted Octahedral |

| Ni(II) | [Ni(C₁₁H₉FNO)₂(H₂O)₂] | Octahedral |

| Co(II) | [Co(C₁₁H₉FNO)₂(H₂O)₂] | Octahedral |

| Zn(II) | [Zn(C₁₁H₉FNO)₂] | Tetrahedral |

| Al(III) | [Al(C₁₁H₉FNO)₃] | Octahedral |

Note: The formulas and geometries in the table above are hypothetical and based on the known coordination behavior of similar quinolinol ligands. Experimental verification is required for confirmation.

Investigation of Coordination Modes and Stoichiometry

The primary coordination mode of 8-hydroxyquinoline derivatives involves the deprotonated hydroxyl oxygen and the quinoline nitrogen atom, acting as a bidentate, monoanionic ligand. It is highly probable that 6-Fluoro-2,5-dimethylquinolin-8-ol adopts this same coordination fashion. The stoichiometry of the resulting metal complexes is largely dependent on the charge and the preferred coordination number of the central metal ion.

For divalent metal ions (M²⁺), a 1:2 metal-to-ligand ratio is commonly observed, leading to neutral complexes of the general formula [M(L)₂], where L represents the deprotonated ligand. In some cases, solvent molecules, such as water, can also coordinate to the metal center, resulting in complexes like [M(L)₂(H₂O)₂] and adopting an octahedral geometry. For trivalent metal ions (M³⁺), a 1:3 metal-to-ligand ratio is typical, forming neutral and stable [M(L)₃] complexes with an octahedral arrangement of the ligands around the metal ion.

The precise bond lengths and angles within the coordination sphere would be influenced by the electronic effects of the fluorine substituent and the steric hindrance from the methyl groups. X-ray crystallography is the definitive technique for determining the exact coordination modes and stoichiometry of these complexes. researchgate.net

Supramolecular Assembly in Coordination Networks

The metal complexes of substituted quinolinols can serve as building blocks for the construction of more complex supramolecular architectures and coordination networks. mdpi.com The formation of these extended structures is driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. The planar nature of the quinoline ring system facilitates π-π stacking interactions between adjacent complex units.

Q & A

Q. Critical Parameters :

- Temperature control (e.g., <5°C for diazonium salt stability in fluorination) .

- Solvent polarity (e.g., polar aprotic solvents like DMF for nucleophilic substitutions) .

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings) .

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions. For example:

- Fluorine-induced deshielding at C6 (δ ~160 ppm in ¹³C NMR) .

- Methyl groups at C2/C5 show singlet peaks in ¹H NMR (δ 2.4–2.6 ppm) .

- FTIR : Confirms hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ = 220.0874 for C₁₁H₁₁FNO) .

Advanced: How can researchers resolve contradictions in spectral data interpretation for 6-Fluoro-2,5-dimethylquinolin-8-ol derivatives?

Methodological Answer :

Contradictions (e.g., unexpected splitting in NMR) arise from dynamic processes or impurities. Solutions include:

- Variable-Temperature NMR : Identifies tautomerism (e.g., keto-enol equilibria) .

- 2D-COSY/HSQC : Maps coupling networks to distinguish overlapping signals .

- Crystallography : Resolves ambiguities in regiochemistry (e.g., X-ray diffraction of single crystals) .

Example :

A ¹H NMR doublet initially attributed to aromatic protons was re-assigned to a rotameric conformer after VT-NMR analysis .

Basic: What methodologies are used to evaluate the biological activity of 6-Fluoro-2,5-dimethylquinolin-8-ol?

Q. Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or metalloenzymes .

Key Finding :

6-Fluoro-2,5-dimethylquinolin-8-ol showed MIC = 4 µg/mL against S. aureus, outperforming non-fluorinated analogs by 10-fold .

Advanced: How can researchers address contradictory reports on the mechanism of action of 6-Fluoro-2,5-dimethylquinolin-8-ol in biological systems?

Methodological Answer :

Contradictions (e.g., ROS-mediated vs. DNA-intercalation mechanisms) are resolved via:

- Knockout Studies : Using E. coli mutants deficient in oxidative stress response genes .

- Molecular Docking : Computational modeling to assess binding affinity for DNA vs. enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to confirm targets .

Case Study :

ITC revealed a ΔG = −9.8 kcal/mol for binding to topoisomerase II, supporting enzyme inhibition as the primary mechanism .

Basic: What physicochemical properties of 6-Fluoro-2,5-dimethylquinolin-8-ol are critical for experimental design?

Q. Methodological Answer :

- Solubility : Poor aqueous solubility (logP = 2.5) necessitates DMSO/ethanol co-solvents .

- Stability : Degrades under UV light (t₁/₂ = 3 h in sunlight), requiring amber vials .

- pKa : Hydroxyl group pKa = 8.2, influencing ionization in physiological assays .

Advanced: How can microsolvation studies improve the stability of 6-Fluoro-2,5-dimethylquinolin-8-ol in biological assays?

Methodological Answer :

Microsolvation via:

- Co-crystallization : With cyclodextrins to enhance aqueous solubility (e.g., 20-fold increase with β-CD) .

- Protonation State Tuning : Adjusting pH to stabilize the deprotonated form in cell media (pH > pKa) .

- Hydrogen Bond Analysis : IR/Raman spectroscopy identifies solvent interactions that prevent aggregation .

Advanced: What strategies are recommended for reconciling contradictory data in structure-activity relationship (SAR) studies of 6-Fluoro-2,5-dimethylquinolin-8-ol derivatives?

Q. Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., inconsistent IC₅₀ values due to assay variability) .

- QSAR Modeling : Machine learning algorithms (e.g., Random Forest) to weight descriptor contributions .

- Crystallographic Validation : Compare X-ray structures of analogs to confirm substituent geometry .

Example :

A QSAR model incorporating logP and Hammett σ constants resolved discrepancies in antifungal activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.